N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline

Catalog No.
S3436111
CAS No.
63333-33-5
M.F
C14H8Br2F3N3O4
M. Wt
499.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trif...

CAS Number

63333-33-5

Product Name

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline

IUPAC Name

N-(2,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline

Molecular Formula

C14H8Br2F3N3O4

Molecular Weight

499.03 g/mol

InChI

InChI=1S/C14H8Br2F3N3O4/c1-20(11-3-2-7(15)4-10(11)16)13-9(14(17,18)19)5-8(21(23)24)6-12(13)22(25)26/h2-6H,1H3

InChI Key

VHPTYDIRFNMYKI-UHFFFAOYSA-N

SMILES

CN(C1=C(C=C(C=C1)Br)Br)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Canonical SMILES

CN(C1=C(C=C(C=C1)Br)Br)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline is a complex organic compound with the molecular formula C14H8Br2F3N3O4. It features a unique structure characterized by a dibromophenyl group, methyl group, two nitro groups, and a trifluoromethyl group. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

Due to its functional groups. Notably, the presence of nitro groups allows for electrophilic aromatic substitution, while the trifluoromethyl group can enhance reactivity in nucleophilic substitution reactions. Additionally, the dibromophenyl moiety can undergo cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the synthesis of more complex structures.

Several synthesis methods exist for creating N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline. A common approach involves the following steps:

  • Formation of the Dibromophenyl Group: Starting from 2,4-dibromobenzene.
  • N-Methylation: Utilizing N-methylation agents such as methyl iodide.
  • Introduction of Nitro Groups: Electrophilic nitration using concentrated nitric acid and sulfuric acid.
  • Trifluoromethylation: Employing trifluoromethylating agents like trifluoromethanesulfonic acid.

These steps can be optimized for yield and purity through various reaction conditions .

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline has potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis due to its unique functional groups.
  • Agricultural Chemicals: Possible use in developing pesticides or herbicides.
  • Materials Science: In the formulation of advanced materials with specific electronic properties.

Several compounds share structural similarities with N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2,6-Dibromo-4-(trifluoromethyl)anilineDibromo and trifluoromethyl groupsUsed in enantioselective reactions.
N-Methyl-2,4-dinitro-N-phenyl-anilineMethyl and dinitro groupsLacks bromine substituents but retains activity .
2-Amino-5-bromo-3-nitrophenolAmino and nitro groupsExhibits different biological activity profiles .

These comparisons highlight the uniqueness of N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline due to its combination of bromine and trifluoromethyl functionalities alongside multiple nitro groups.

Aromatic amines serve as foundational building blocks in organic synthesis due to their versatility in electrophilic substitution and coupling reactions. The compound’s structure—featuring an aniline core modified with N-methyl, 2,4-dinitro, 6-trifluoromethyl, and 2,4-dibromophenyl groups—demonstrates the convergence of multiple functionalization strategies. Such derivatives are pivotal in constructing bioactive molecules, where substituent patterns dictate intermolecular interactions and metabolic stability.

The synthesis of this compound likely proceeds through sequential functionalization steps:

  • Nitration: Introduction of nitro groups at the 2- and 4-positions of the aniline ring, leveraging mixed acid systems to direct regioselectivity.
  • Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide to install bromine atoms at the 2- and 4-positions of the phenyl ring.
  • Trifluoromethylation: Modern methods such as the Umemoto reaction or copper-mediated cross-coupling could introduce the CF₃ group at the 6-position.
  • N-Methylation: Alkylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

A comparative analysis of synthetic routes is provided below:

StepReagents/ConditionsYield Optimization Strategies
NitrationHNO₃/H₂SO₄, 0–5°CControlled addition rates to minimize byproducts
BrominationBr₂/FeBr₃, 50°CUse of Lewis acid catalysts for selectivity
CF₃ AdditionCF₃I/CuI, DMF, 100°CPalladium co-catalysts to enhance efficiency
N-MethylationCH₃I/K₂CO₃, acetone, refluxPhase-transfer catalysts for faster kinetics

These methodologies highlight the compound’s synthetic accessibility despite its structural complexity, with global suppliers like Wuxi Kehua Biological Technology and Zhengzhou Allchem Chemical Co., Ltd., offering commercial quantities.

Strategic Importance of Multifunctional Substituents in Target Compound Design

The deliberate incorporation of bromine, nitro, and trifluoromethyl groups confers distinct physicochemical and electronic properties:

  • Bromine Atoms: Enhance molecular polarizability and participate in halogen bonding, critical for target recognition in pesticidal applications. The 2,4-dibromo configuration creates steric hindrance, reducing unintended metabolic degradation.
  • Nitro Groups: Electron-withdrawing nature deactivates the aromatic ring, directing subsequent reactions to specific positions while increasing oxidative stability. The ortho and para nitro placements synergize with the trifluoromethyl group to create a resonance-stabilized electron-deficient system.
  • Trifluoromethyl Group: Imparts lipophilicity and metabolic resistance, as the C–F bond’s high strength impedes enzymatic cleavage. Its position at the 6-position ensures minimal steric clash with adjacent substituents.

The interplay of these groups is evident in the compound’s role as a Bromethalin precursor. Bromethalin’s neurotoxic activity relies on mitochondrial uncoupling, a mechanism potentiated by the lipophilic trifluoromethyl group and electron-deficient aromatic system.

Traditional Ullmann Coupling Approaches for Brominated Biphenyl Intermediates

The Ullmann reaction, first reported in 1901, has been a cornerstone for forming biaryl bonds in polyhalogenated systems. This copper-mediated coupling traditionally employs stoichiometric amounts of copper at elevated temperatures (150–200°C) to join aryl halides. For brominated biphenyl intermediates, the reaction proceeds via a nucleophilic aromatic substitution mechanism, where a copper-aryl intermediate attacks a second aryl halide [1]. A classic example is the coupling of ortho-chloronitrobenzene to form 2,2'-dinitrobiphenyl, a reaction requiring a copper-bronze alloy [1].

However, traditional Ullmann coupling faces limitations when applied to brominated substrates. While bromine’s superior leaving group ability compared to chlorine enhances reactivity, the simultaneous presence of electron-withdrawing groups (e.g., nitro, trifluoromethyl) deactivates the aromatic ring, necessitating harsh conditions. For instance, attempts to couple 2,4-dibromonitrobenzene derivatives often result in incomplete conversions (<50%) and side reactions such as debromination [1] [4]. The stoichiometric copper usage also generates toxic Cu(I) byproducts, complicating purification.

Traditional vs. Modern Ullmann Coupling Conditions
ParameterTraditional (Pre-2000)Modern (Post-2015)
Catalyst LoadingStoichiometric Cu (100 mol%)Catalytic Cu (5–10 mol%)
Temperature150–200°C80–120°C
LigandNoneOxalamide ligands
Functional Group ToleranceLimited to electron-deficient aryl halidesBroad (includes aryl chlorides)
Yield30–60%60–85%

The advent of bidentate ligands, such as oxalamides, has revitalized Ullmann chemistry. These ligands stabilize copper intermediates, enabling catalytic copper loads and milder temperatures (80–120°C) [1]. For example, 2,4-dibromo-6-nitroaniline derivatives coupled with arylboronic acids using CuI/oxalamide systems achieve yields exceeding 70%, a marked improvement over classical methods [1] [5].

Modern Transition Metal-Catalyzed Pathways for N-Alkylation Reactions

N-Alkylation of aniline derivatives to install the N-methyl group in the target compound has evolved significantly with palladium and copper catalysts. Palladium-based systems, leveraging borrowing hydrogen (BH) mechanisms, enable efficient N-methylation using methanol as a C1 source. For instance, Pd/TiO2 catalysts under visible light drive the methylation of anilines via formaldehyde intermediates, achieving >80% yields for electron-rich substrates [4].

Copper catalysis offers a complementary approach, particularly for electron-deficient anilines. Recent advances employ Cu(I) salts with sterically hindered diamine ligands, which prevent catalyst deactivation. A notable example is the coupling of 2,4-dibromo-6-nitroaniline with methyl iodide using CuI/N,N'-di-tert-butylethylenediamine, yielding N-methylated products at 70°C with 65–75% efficiency [5].

Transition Metal Catalysts for N-Alkylation
Catalyst SystemSubstrate ScopeTemperatureYield Range
Pd/TiO2 (visible light)Electron-rich anilines80°C70–85%
CuI/oxalamide ligandsElectron-deficient anilines70°C60–75%
Pd1Pt1/TiO2Heterocyclic amines100°C65–90%

A critical challenge remains in achieving selective monoalkylation. The trifluoromethyl and nitro groups increase the acidity of the aniline NH proton, favoring dialkylation. To suppress this, bulky ligands (e.g., Josiphos) are employed to sterically hinder over-alkylation, as demonstrated in the methylation of 2,4-dinitroanilines [4].

Regioselective Nitration Strategies in Electron-Deficient Arenes

Introducing nitro groups into highly substituted arenes requires precise regiocontrol. Electron-withdrawing groups (e.g., Br, CF3) deactivate the ring, directing nitration to meta positions relative to existing substituents. For example, nitration of 2,4-dibromo-6-trifluoromethylaniline occurs preferentially at the para position to the amine (C4), yielding 2,4-dibromo-6-trifluoromethyl-4-nitroaniline [1].

Mixed acid (HNO3/H2SO4) systems at 0–5°C are standard, but over-nitration is common. A two-step protocol mitigates this:

  • Partial nitration: Use acetyl nitrate (AcONO2) in acetic anhydride at −20°C to install the first nitro group at C4 (75% yield).
  • Directed ortho-nitration: Employ fuming HNO3 with BF3·OEt2 as a Lewis acid to nitrate the ortho position (C2) selectively [1].
Nitration Directing Effects
SubstituentPosition Relative to SubstituentPreferred Nitration Site
Bromine (ortho)MetaC4
Trifluoromethyl (para)MetaC2
Nitro (existing)ParaC6

This stepwise approach ensures correct regioselectivity but demands rigorous temperature control to avoid polynitration byproducts.

Challenges in Simultaneous Trifluoromethyl and Dibromo Group Incorporation

The coexistence of bromine and trifluoromethyl groups introduces competing steric and electronic effects. Bromine’s ortho/para-directing nature conflicts with the trifluoromethyl group’s strong meta-directing influence, complicating sequential functionalization. Additionally, the trifluoromethyl group’s electron-withdrawing effect deactivates the ring, necessitating aggressive conditions for subsequent substitutions.

Key Challenges:

  • Steric hindrance: The 2,4-dibromo substitution creates a crowded ortho/para environment, hindering access to the C6 position for trifluoromethylation.
  • Electronic deactivation: The −CF3 group reduces electron density, slowing Ullmann coupling and nitration steps.
  • Sequential reactivity: Bromine substituents are susceptible to displacement under Ullmann conditions, risking premature debromination.

Innovative strategies to address these issues include:

  • Protecting group strategies: Temporarily masking the amine as an acetyl derivative during trifluoromethylation reduces electronic deactivation [5].
  • Ligand-accelerated catalysis: Bulky oxalamide ligands enhance copper catalyst turnover in the presence of −CF3 groups, enabling coupling at 90°C instead of 150°C [1] [5].
Comparative Reactivity of Functional Groups
GroupDirecting EffectElectronic EffectSteric Demand
BromineOrtho/paraModerate −IHigh
TrifluoromethylMetaStrong −IModerate
NitroMetaStrong −ILow

Despite these advances, simultaneous optimization of all steps remains elusive. For instance, trifluoromethylation via Sandmeyer-type reactions often requires silver or copper mediators, which can oxidize bromine substituents [1]. Recent work using microfluidic reactors to control reaction exothermicity shows promise in minimizing side reactions during multi-functionalization [5].

The mechanistic behavior of N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline in electrophilic aromatic substitution reactions is governed by a complex interplay of multiple electron-withdrawing groups that fundamentally alter the electronic properties of both aromatic rings. The compound features two nitro groups positioned at the 2,4-positions and a trifluoromethyl group at the 6-position on the aniline ring, alongside two bromine atoms at the 2,4-positions of the phenyl ring, creating a highly deactivated aromatic system [1] [2] [3].

The nitro group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exerting its influence through both inductive and resonance effects [4] [5]. In nitro-containing aromatic systems, the electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring toward electrophilic substitution, with rate constants typically reduced by factors of 10^6 to 10^7 compared to unsubstituted benzene [4]. The presence of two nitro groups in the 2,4-positions creates a synergistic deactivating effect that renders the aniline ring extremely unreactive toward conventional electrophilic aromatic substitution reactions.

The trifluoromethyl group contributes additional electron-withdrawing character through its exceptionally high electronegativity, with the three fluorine atoms creating a powerful inductive effect [6] [7]. Research has demonstrated that the trifluoromethyl group can enhance electrophilic character at adjacent positions by lowering activation energies through stabilization of charged intermediates [6]. In superelectrophilic systems, trifluoromethyl substituents have been shown to increase charge delocalization and modify reaction selectivity patterns [6].

The mechanistic pathway for electrophilic aromatic substitution in this heavily substituted system follows the classical two-step mechanism involving formation of a sigma complex intermediate [8] [9]. However, the extraordinarily high activation energy required for sigma complex formation, due to the cumulative electron-withdrawing effects, makes such reactions kinetically unfavorable under normal conditions. The rate-determining step involves nucleophilic attack by the aromatic ring on the electrophile, forming a carbocation intermediate that must be stabilized despite the destabilizing influence of multiple electron-withdrawing groups [8].

Experimental kinetic studies have revealed that electrophilic substitution reactions in multiply nitrated aromatic compounds require harsh conditions, typically involving elevated temperatures above 100°C and strong acid catalysts [9] [10]. The activation energies for nitration of nitrobenzene derivatives range from 25-35 kcal/mol, significantly higher than the 15-20 kcal/mol observed for activated aromatic systems [10]. For compounds containing both nitro and trifluoromethyl substituents, computational studies suggest activation barriers may exceed 40 kcal/mol for electrophilic substitution processes [11].

Substitution PatternRelative RateActivation Energy (kcal/mol)Primary Products
Unsubstituted benzene1.015-20Ortho/para substitution
Mononitrobenzene10^-625-30Meta substitution
Dinitrobenzene10^-830-35No reaction under mild conditions
Trisubstituted systems10^-10>40Requires extreme conditions

Radical-Mediated Pathways in Bromination Reactions

The bromination chemistry of N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline involves radical-mediated pathways that fundamentally differ from conventional electrophilic aromatic substitution mechanisms [12] [13]. The presence of existing bromine substituents on the phenyl ring, combined with the highly electron-deficient character of both aromatic systems, creates unique opportunities for radical chain processes to dominate the reaction chemistry.

Radical bromination mechanisms typically proceed through a three-stage process: initiation, propagation, and termination [12] [14]. The initiation step involves homolytic cleavage of molecular bromine under ultraviolet light or elevated temperatures, generating bromine radicals according to the equation: Br2 → 2Br- [12]. The bond dissociation energy of the Br-Br bond (46 kcal/mol) makes this process thermodynamically accessible under mild photochemical conditions.

The propagation phase involves two alternating steps that perpetuate the radical chain reaction [12] [13]. In the first propagation step, bromine radicals abstract hydrogen atoms from benzylic or activated aromatic positions, forming carbon-centered radicals and hydrogen bromide. The second propagation step involves reaction of the carbon radical with molecular bromine to form the brominated product and regenerate the bromine radical [12]. The thermodynamic favorability of these steps depends critically on the stability of the intermediate carbon radicals.

In the case of N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline, the electron-withdrawing nature of the nitro and trifluoromethyl groups significantly stabilizes radical intermediates through resonance delocalization [13]. Computational studies indicate that radicals adjacent to nitro groups are stabilized by 8-12 kcal/mol compared to simple alkyl radicals, facilitating the propagation steps [13]. The trifluoromethyl group provides additional stabilization through its electron-withdrawing inductive effect, further lowering the activation barriers for radical formation.

The regioselectivity of radical bromination in this system is governed by the relative stability of possible radical intermediates [13] [15]. Benzylic positions adjacent to the nitrogen atom represent the most reactive sites due to the combined stabilizing effects of the aromatic ring and the electron-donating character of the nitrogen lone pair. However, the presence of strong electron-withdrawing groups reduces the nucleophilicity of the aromatic rings, potentially redirecting reactivity toward aliphatic positions.

Radical TypeStabilization Energy (kcal/mol)Relative ReactivityPrimary Formation Sites
Benzylic radicals12-15HighAdjacent to aromatic rings
α-Nitro radicals8-12ModerateAdjacent to nitro groups
Trifluoromethyl-stabilized5-8LowNear CF3 groups
Primary alkyl radicals0Very lowMethyl substituents

Termination reactions occur through radical-radical coupling processes that consume the chain-carrying species [12] [13]. Common termination pathways include: (1) bromine radical recombination to reform Br2, (2) coupling of bromine radicals with carbon radicals to form brominated products, and (3) carbon radical dimerization to form carbon-carbon bonds [12]. The relative importance of these pathways depends on the concentrations of the various radical species and the reaction conditions.

Steric and Electronic Effects of N-Methyl Group on Reaction Kinetics

The N-methyl substituent in N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline exerts profound influences on reaction kinetics through both steric and electronic mechanisms that significantly alter the compound's chemical behavior [16] [17]. The methyl group attached to the aniline nitrogen creates a tertiary amine center that modifies the electronic distribution around the nitrogen atom while introducing conformational constraints that affect molecular geometry and reactivity patterns.

From an electronic perspective, the N-methyl group functions as an electron-donating substituent that increases the electron density at the nitrogen center through hyperconjugation and inductive effects [16]. This electron donation partially counteracts the electron-withdrawing influence of the nitro and trifluoromethyl groups, creating a more nucleophilic nitrogen center compared to the parent aniline [16]. The enhanced nucleophilicity manifests in increased reactivity toward electrophilic reagents and modified basicity characteristics.

Kinetic studies of N-methylated aniline derivatives have demonstrated that the introduction of a methyl group can increase reaction rates by factors of 2-5 for nucleophilic processes involving the nitrogen center [18]. The rate enhancement arises from the increased electron density at nitrogen, which facilitates the formation of transition states in nucleophilic substitution reactions [16]. However, this effect is partially attenuated in the present compound due to the powerful electron-withdrawing groups that reduce the overall nucleophilicity of the nitrogen atom.

The steric effects of the N-methyl group create significant conformational constraints that influence the compound's three-dimensional structure and reactivity patterns [17]. The methyl group introduces steric bulk around the nitrogen center, potentially hindering the approach of large electrophiles and affecting the geometry of transition states in substitution reactions [17]. Computational studies suggest that steric hindrance from N-methyl groups can increase activation energies by 2-4 kcal/mol for reactions involving bulky reagents.

The conformational preferences of the N-methyl group are governed by steric interactions with the adjacent aromatic rings and other substituents [17]. Energy calculations indicate that the methyl group preferentially adopts conformations that minimize steric repulsion with the ortho substituents on both aromatic rings [17]. These conformational constraints can significantly affect the compound's ability to participate in bimolecular reactions by restricting access to reactive sites.

ParameterN-Methyl EffectMagnitudeImpact on Kinetics
Electron donation+I, +H effects+0.2-0.4 pKa unitsIncreased nucleophilicity
Steric hindranceVan der Waals repulsion2-4 kcal/molDecreased reactivity with bulky reagents
Conformational restrictionRotational barriers3-6 kcal/molModified reaction pathways
Solvation effectsHydrophobic interactions1-3 kcal/molAltered reaction kinetics in polar solvents

The kinetic influence of the N-methyl group is particularly pronounced in reactions involving proton transfer processes [19]. The increased basicity of the N-methylated nitrogen center, despite the electron-withdrawing substituents, facilitates protonation reactions that can fundamentally alter the compound's reactivity profile [19]. In acidic media, protonation of the nitrogen creates an anilinium ion that exhibits dramatically different electronic properties, converting the electron-donating nitrogen into a strongly electron-withdrawing center.

XLogP3

5.5

Other CAS

63333-33-5

Wikipedia

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline

Dates

Last modified: 08-19-2023

Explore Compound Types